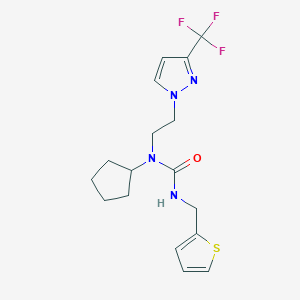

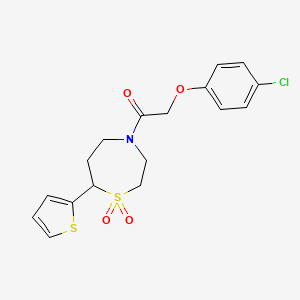

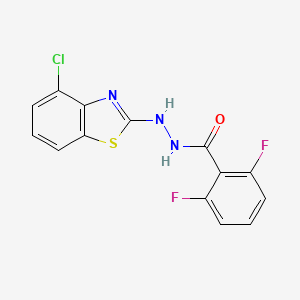

![molecular formula C23H18N2O2 B2952587 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 890012-38-1](/img/structure/B2952587.png)

3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions of benzyloxyphenyl derivatives with other organic molecules. For instance, a novel series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The phenyl groups suggest the presence of benzene rings, and the benzyloxy group indicates a benzyl group attached to an oxygen atom .Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antioxidant/Anti-inflammatory Activity : A study synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, closely related to the requested compound, and evaluated their antioxidant and anti-inflammatory activities. Compounds 4c and 4e exhibited potent antioxidant activity, while 4c, 4e, and 4d showed significant anti-inflammatory activity (Sudha, Subbaiah, & Mahalakshmi, 2021).

Novel Heterocycles Synthesis : Another study used 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound similar to the requested one, as a precursor for creating novel heterocycles. These were synthesized via reactions with various hydrazides, showing the compound's utility in creating diverse chemical structures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Chitosan Schiff Bases Synthesis and Antimicrobial Activity : A related pyrazole derivative was used to synthesize Schiff bases of chitosan, characterized for their antimicrobial activity. These compounds showed varied activity against bacteria and fungi, highlighting the compound's potential in creating antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Pharmacological Potential

Anticonvulsant and Analgesic Activities : A compound structurally related to 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized and tested for anticonvulsant and analgesic activities. Some synthesized molecules showed potent anticonvulsant activity and analgesic properties without toxicity (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).

Inhibitory Activity in Pharmacological Targets : Another study involving a similar compound found that its molecular structure and properties suggested potential phosphodiesterase inhibitory activity, indicating its possible use in pharmacological applications (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, War, & Fun, 2015).

Crystal Structure Analysis

- Crystal Structure and Synthesis : The crystal structure of a similar pyrazole derivative was determined, providing insights into the compound's molecular geometry, which is crucial for understanding its reactivity and interaction with other molecules (Xu & Shi, 2011).

Safety and Hazards

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. For instance, its potential as an anticancer agent could be explored, given the activity of similar compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be characterized in more detail.

Mechanism of Action

Target of Action

The primary target of the compound 3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known as 1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde, is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic kinase activity, and triggering of signaling pathways that influence cell proliferation, survival, and other cellular functions .

Mode of Action

The compound interacts with EGFR kinase by binding to the hinge region of the ATP binding site . This interaction inhibits the kinase activity of EGFR, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR kinase by the compound affects multiple biochemical pathways. The most notable is the RAS/RAF/MEK/ERK pathway , which is involved in cell proliferation, differentiation, and survival. By inhibiting EGFR kinase, the compound prevents the activation of this pathway, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

It has been shown to exhibitglucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, although further studies are needed to confirm this.

Result of Action

The compound has demonstrated antiproliferative activities against various human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) . It has also been shown to induce apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of glucose can enhance the compound’s insulin-secreting activity . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemical Analysis

Biochemical Properties

It has been found that similar compounds can interact with various enzymes and proteins

Cellular Effects

It has been suggested that similar compounds may have antiproliferative effects against certain cancer cell lines

Molecular Mechanism

It has been suggested that similar compounds may inhibit EGFR kinase, a key enzyme involved in cell proliferation and survival . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

It has been suggested that similar compounds may have a blood sugar reducing effect in various animal diabetic disease models .

Properties

IUPAC Name |

1-phenyl-3-(4-phenylmethoxyphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-16-20-15-25(21-9-5-2-6-10-21)24-23(20)19-11-13-22(14-12-19)27-17-18-7-3-1-4-8-18/h1-16H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWWOSMJKONQHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

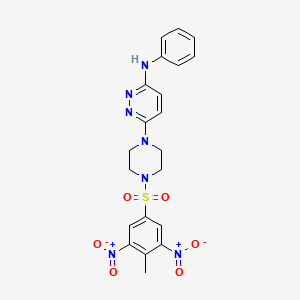

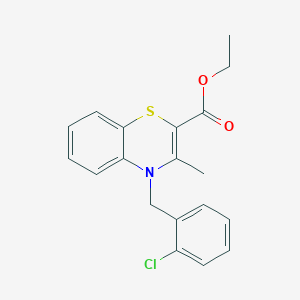

![N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2952514.png)

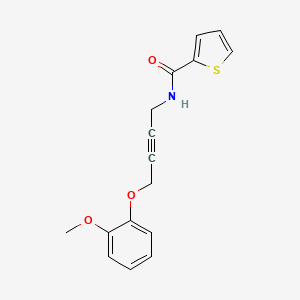

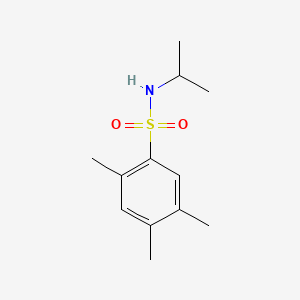

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2952516.png)

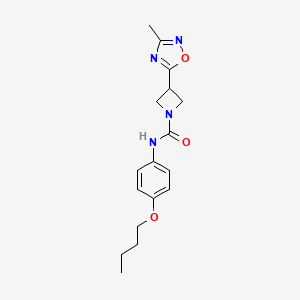

![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2952522.png)

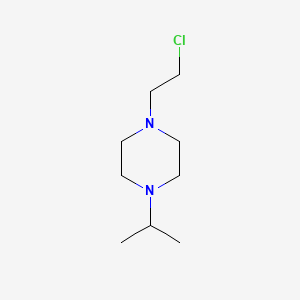

![7-isopropyl-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2952523.png)